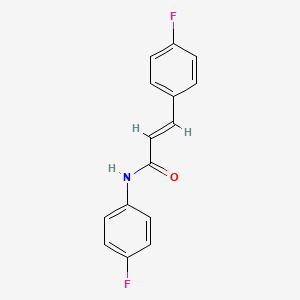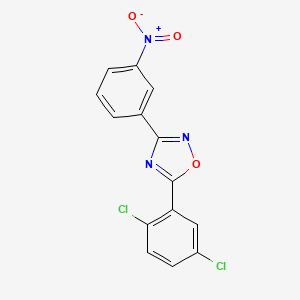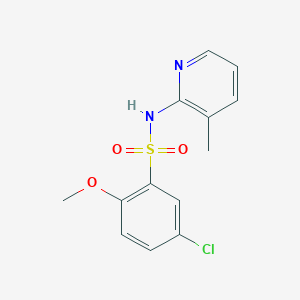
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. This compound is also known as NITD-688 and is a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus, which causes COVID-19.
作用机制
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide works by inhibiting the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. RdRp is an essential enzyme that is responsible for the replication of the viral genome, and its inhibition can prevent the virus from replicating and spreading. NITD-688 binds to the active site of RdRp and blocks the synthesis of viral RNA, thereby inhibiting viral replication.
Biochemical and Physiological Effects
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide has been shown to have a potent antiviral effect against the SARS-CoV-2 virus in preclinical studies. This compound has also been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. However, the biochemical and physiological effects of NITD-688 are still being studied, and more research is needed to fully understand its mechanism of action and potential applications.
实验室实验的优点和局限性
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide has several advantages for lab experiments. It is a potent inhibitor of the RdRp of the SARS-CoV-2 virus and has shown promising results in preclinical studies. This compound is also relatively easy to synthesize and purify, making it accessible for research purposes. However, there are also some limitations to using NITD-688 in lab experiments. This compound is highly reactive and can be toxic at high concentrations, which can limit its use in certain assays. Additionally, more research is needed to determine the optimal dosage and administration of NITD-688 for different applications.
未来方向
There are several future directions for the research and development of N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide. One potential direction is to further investigate its potential as a treatment for COVID-19. Clinical trials are currently ongoing to evaluate the safety and efficacy of NITD-688 in patients with COVID-19. Another direction is to explore its potential as a therapeutic agent for other viral infections and diseases, such as influenza and hepatitis C. Additionally, more research is needed to fully understand the biochemical and physiological effects of NITD-688 and to develop optimal dosage and administration strategies for different applications.
Conclusion
In conclusion, N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. This compound is a potent inhibitor of the RdRp of the SARS-CoV-2 virus and has shown potential as a treatment for COVID-19. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and optimal dosage and administration strategies for different applications.
合成方法
The synthesis of N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 1-isopropyl-2-methylpropan-2-amine in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain a pure compound with a yield of 60-70%.
科学研究应用
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide has been studied for its potential applications in various fields, including antiviral research, cancer research, and drug discovery. In particular, NITD-688 has been found to be a potent inhibitor of the RdRp of the SARS-CoV-2 virus, which causes COVID-19. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for COVID-19.
属性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)13(10(3)4)15-14(17)11-6-5-7-12(8-11)16(18)19/h5-10,13H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDDTSQRJXKLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5831994.png)


![2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5832028.png)
![ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5832033.png)

![3-{4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5832049.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5832054.png)
![N-[4-(aminosulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5832055.png)
![N-(2-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5832064.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide](/img/structure/B5832067.png)

